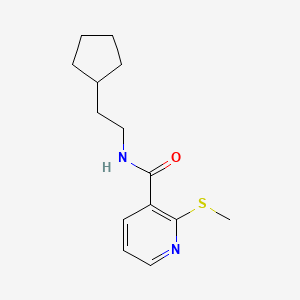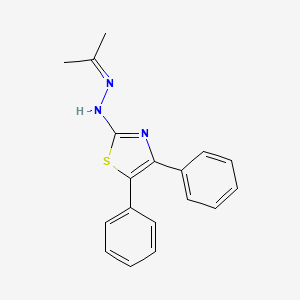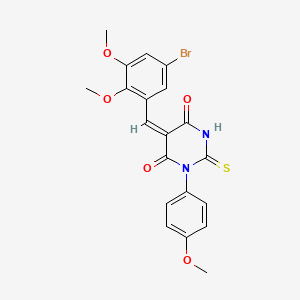![molecular formula C17H16Cl3N3O3 B4884571 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide, also known as BVT.2733, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. 2733.
Mécanisme D'action
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting NMT, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide disrupts the signaling pathways that promote cancer cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to inhibit the formation of new blood vessels that supply nutrients to cancer cells, a process known as angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is its specificity for cancer cells, which reduces the risk of side effects. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to be effective in combination with other cancer treatments, which may enhance its therapeutic potential. However, one limitation of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the development of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide in humans.
Méthodes De Synthèse
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide can be synthesized using a multistep process involving the reaction of 2-nitrobenzoyl chloride with N-benzyl-N-methylamine, followed by the reaction with 2,2,2-trichloroethyl chloroformate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. In addition, N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3/c1-22(11-12-7-3-2-4-8-12)16(17(18,19)20)21-15(24)13-9-5-6-10-14(13)23(25)26/h2-10,16H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLRDGJEPIQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)

![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
